4-(3-Ethylphenoxy)piperidine
Description
4-(3-Ethylphenoxy)piperidine is a piperidine derivative characterized by a phenoxy group substituted with a 3-ethyl moiety at the para-position of the piperidine ring. Piperidine-based compounds are widely studied in medicinal chemistry due to their structural versatility and pharmacological relevance. This compound shares a core structure with several bioactive molecules, including antitumor agents and neurotransmitter modulators . Its synthesis typically involves nucleophilic substitution or coupling reactions, as seen in analogous piperidine derivatives (e.g., 4-(piperidin-1-yl)aniline in and ). The 3-ethylphenoxy substituent may influence lipophilicity, bioavailability, and target binding, making it a candidate for structure-activity relationship (SAR) studies.
Properties
Molecular Formula |
C13H19NO |
|---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
4-(3-ethylphenoxy)piperidine |
InChI |
InChI=1S/C13H19NO/c1-2-11-4-3-5-13(10-11)15-12-6-8-14-9-7-12/h3-5,10,12,14H,2,6-9H2,1H3 |
InChI Key |
IWAHVJYZHNJWPG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)OC2CCNCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Ethylphenoxy)piperidine typically involves the reaction of 3-ethylphenol with piperidine under specific conditions. One common method is the nucleophilic substitution reaction where 3-ethylphenol is reacted with piperidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow reactions to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 4-(3-Ethylphenoxy)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the ethylphenoxy group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are typically employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted piperidine derivatives .
Scientific Research Applications
4-(3-Ethylphenoxy)piperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems and as a potential ligand in biochemical assays.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Ethylphenoxy)piperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used. For instance, in medicinal chemistry, it may act on neurotransmitter receptors or enzymes involved in metabolic pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following sections compare 4-(3-Ethylphenoxy)piperidine with structurally or functionally related piperidine derivatives, emphasizing synthesis, physicochemical properties, and biological activity.
Structural Analogues
2.1.1 4-((3-Ethylphenoxy)methyl)piperidine
- Structure: Differs by a methylene (-CH₂-) linker between the phenoxy group and piperidine.
- Synthesis: Prepared via nucleophilic substitution or Mannich reactions, similar to this compound .
2.1.2 2-[2-(3-Ethylphenoxy)ethyl]piperidine hydrochloride
- Structure : Features an ethyl (-CH₂CH₂-) linker and hydrochloride salt.
- Synthesis: Involves alkylation of piperidine with 2-(3-ethylphenoxy)ethyl halides, followed by HCl treatment .
- Key Difference : The ethyl linker increases molecular flexibility, which may improve binding to hydrophobic pockets in biological targets .
2.1.3 4-(4-Trifluoromethoxy-phenyl)-piperidine
- Structure : Substituted with a trifluoromethoxy group at the para-position of the phenyl ring.
- Synthesis : Utilizes Suzuki coupling or Buchwald-Hartwig amination for aryl-piperidine bond formation .
- Key Difference: The electron-withdrawing trifluoromethoxy group enhances metabolic resistance and alters electronic properties compared to the 3-ethylphenoxy group .
Physicochemical Properties
- Steric Effects : Piperidine’s six-membered ring provides moderate steric bulk, favoring 4-substitution in reactions over smaller amines like diethylamine .
Data Tables
Table 1: Structural and Functional Comparison of Piperidine Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
